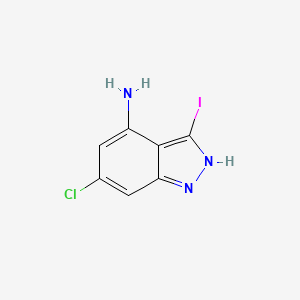

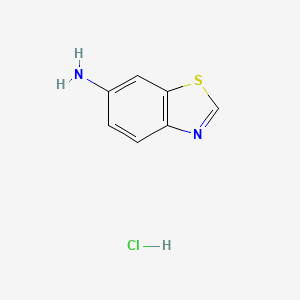

6-Chloro-3-iodo-1H-indazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-3-iodo-1H-indazol-4-amine is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the potential characteristics of 6-Chloro-3-iodo-1H-indazol-4-amine. For instance, the first paper discusses a molecule with antihypertensive properties that acts as an I1 imidazoline receptor agonist. This suggests that 6-Chloro-3-iodo-1H-indazol-4-amine could potentially have similar biological activity due to the presence of the indazole moiety, which is structurally related to imidazoline .

Synthesis Analysis

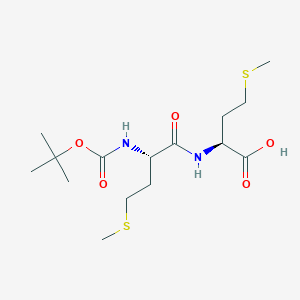

While the synthesis of 6-Chloro-3-iodo-1H-indazol-4-amine is not explicitly covered in the provided papers, the second paper details the synthesis of a triazine derivative, which involves the reaction of cyanuric chloride with diethanolamine in a mixed medium of acetone and water . This indicates that halogenated compounds can be synthesized through reactions with amines, which could be analogous to the synthesis of 6-Chloro-3-iodo-1H-indazol-4-amine by reacting suitable halogenated precursors with an amine group.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Chloro-3-iodo-1H-indazol-4-amine has been investigated using various experimental and theoretical techniques, such as FT-IR, FT-Raman, NMR, and DFT calculations . These methods can provide detailed information about the geometrical parameters, vibrational frequencies, and electronic properties of a molecule. For 6-Chloro-3-iodo-1H-indazol-4-amine, similar techniques could be used to determine its molecular structure and to compare theoretical predictions with experimental data.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 6-Chloro-3-iodo-1H-indazol-4-amine can be inferred from related research. The first paper provides insights into the electronic properties, such as the net atomic charge distribution, dipole moment, polarizability, and hyperpolarizability, which are important for understanding the reactivity and interaction of the compound with biological targets . Additionally, thermodynamic parameters at various temperatures can be calculated to predict the stability and behavior of the compound under different conditions.

Aplicaciones Científicas De Investigación

Synthesis of Fused Tetracyclic Heterocycles

Li et al. (2013) demonstrated a combinatorial approach to synthesize fused tetracyclic heterocycles, including indazol derivatives, under catalyst-free conditions. This method allows for the efficient creation of complex molecules with potential pharmaceutical applications (Li et al., 2013).

Development of Anticancer Agents

Research by Ngo Xuan Hoang et al. (2022) explored 6-aminoindazole derivatives, including 6-Chloro-3-iodo-1H-indazol-4-amine, for their antiproliferative activity against human cancer cell lines. This study identified compounds with significant growth inhibitory activity, highlighting the anticancer potential of indazole derivatives (Ngo Xuan Hoang et al., 2022).

Antitumor Activity

Chu De-qing (2011) synthesized N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives and evaluated their antitumor activities. Some derivatives exhibited significant antitumor activities, suggesting the therapeutic potential of indazol-6-amine derivatives in cancer treatment (Chu De-qing, 2011).

Synthesis of Polycyclic Heterocycles

Lu et al. (2014) reported a catalyst-free Domino reaction utilizing indazol-6-amine to synthesize polycyclic heterocycles. This method yields compounds with potential applications in drug development and chemical biology (Lu et al., 2014).

Propiedades

IUPAC Name |

6-chloro-3-iodo-2H-indazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClIN3/c8-3-1-4(10)6-5(2-3)11-12-7(6)9/h1-2H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSHXCCZFBQTBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646325 |

Source

|

| Record name | 6-Chloro-3-iodo-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-iodo-1H-indazol-4-amine | |

CAS RN |

885520-00-3 |

Source

|

| Record name | 6-Chloro-3-iodo-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)

![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)